REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]#[CH:18]>C(C(C)=O)C>[CH2:18]([N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7])[C:17]#[CH:16] |f:1.2.3|
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Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)C
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for 2.5 hr
|
Duration
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2.5 h
|
Type
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FILTRATION
|
Details
|
the solid was filtered by suction filtration
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1C(NC(C1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |